2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a cyclohexylcarbamoyl amino group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 1,3-thiazol-2-yl substituent.
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S3/c21-10(17-12-15-6-7-23-12)8-24-14-20-19-13(25-14)18-11(22)16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,17,21)(H2,16,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUMQSTLOLLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide belongs to the class of 1,3,4-thiadiazole derivatives , which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Overview of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant activities. The biological activity of these compounds is attributed to their unique structural features, including the presence of sulfur and nitrogen atoms in the thiadiazole ring which contribute to their reactivity and interaction with biological targets .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Studies have indicated that certain derivatives exhibit activity comparable to standard antibiotics like ampicillin .
- Antifungal Activity : The antifungal efficacy of thiadiazole derivatives has also been documented. For example, some derivatives were effective against Candida albicans, a common fungal pathogen .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. Research has shown that these compounds can inhibit the growth of various cancer cell lines:
- Inhibition Studies : For instance, a study reported that certain thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the inhibition of specific protein kinases involved in cancer cell proliferation. For example, one derivative was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM , indicating its potential as a targeted therapy for Bcr-Abl positive cancers .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | HCT116 | 3.29 |
| Compound E | H460 | 10 |
| Compound F | MCF-7 | 0.28 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiadiazole derivatives exhibit various other biological activities:
- Anti-inflammatory Activity : Some studies have highlighted the anti-inflammatory effects of these compounds through modulation of inflammatory pathways .
- Anticonvulsant Properties : Research has also indicated that certain thiadiazole derivatives possess anticonvulsant activity, making them candidates for further development in treating epilepsy .
Case Studies
Several case studies illustrate the effectiveness of thiadiazole derivatives:
- Case Study on Antibacterial Efficacy : A series of synthesized thiadiazoles were tested against Staphylococcus epidermidis, showing promising results that support their potential use as new antibacterial agents in clinical settings .
- Case Study on Anticancer Potential : A compound derived from the 1,3,4-thiadiazole scaffold demonstrated selective cytotoxicity against K562 leukemia cells while sparing normal cells, highlighting its therapeutic potential in targeted cancer therapy .
Scientific Research Applications
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Various studies have reported that compounds containing thiadiazole can inhibit the growth of several cancer cell lines. For example, derivatives with specific substitutions on the thiadiazole ring have been tested against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines, demonstrating significant cytotoxic effects with IC50 values indicating effective dose levels .
- Structure-Activity Relationship (SAR) : The activity of these compounds is often linked to their structural characteristics. Modifications to the substituents on the thiadiazole ring can enhance or diminish their anticancer efficacy. For example, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Inhibition of Pathogens : Studies indicate that compounds similar to 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated a series of thiadiazole derivatives against multiple cancer cell lines. The most active compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, highlighting the potential for developing new anticancer drugs based on this scaffold .
Case Study 2: Antimicrobial Testing
Another study focused on synthesizing and testing various thiadiazole derivatives for antimicrobial activity. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiadiazole structure could lead to novel antibiotics .
Comparative Data Table
Below is a summary table comparing the anticancer activities of various thiadiazole derivatives:
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Activity Type |
|---|---|---|---|
| 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | SK-MEL-2 | 4.27 | Anticancer |
| N-{5-[furan-2-ylmethylidene]amino}-1,3,4-thiadiazole | HT29 | 12.57 | Anticancer |
| 5-Amino-N-tert-butyl-1,3,4-thiadiazole | E. coli | - | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Heterocyclic Core : The target’s 1,3,4-thiadiazole core differs from triazole () or benzothiazole () systems. Thiadiazoles exhibit higher electronegativity, enhancing hydrogen-bonding capacity compared to triazoles .
- Substituent Effects: The cyclohexylcarbamoyl group in the target introduces steric bulk and lipophilicity, contrasting with simpler amino () or acetylated () groups. This may improve blood-brain barrier penetration for CNS-targeted activity .
- This could enhance binding to enzymes like carbonic anhydrase or kinase targets .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target’s calculated logP (estimated ~3.5) is higher than ’s compound (logP ~2.8) due to the cyclohexylcarbamoyl group, suggesting better tissue distribution but possible solubility challenges .
- Activity Trends : Analogous 1,3,4-thiadiazoles with cyclohexyl groups () show anticancer activity in silico, while acetylated derivatives () are anticonvulsant. The target’s thiazole tail may synergize with these activities .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a two-step procedure :
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives to introduce the sulfanylacetamide moiety . Optimization includes:
- Using triethylamine as a base in dioxane for alkylation to minimize side reactions .
- Monitoring reaction progress via TLC and adjusting temperature (20–25°C) to improve yields .
Q. How can the purity and structural integrity of the compound be confirmed?
A combination of analytical techniques is essential:
- Elemental analysis : To verify stoichiometry.
- 1H NMR and IR spectroscopy : For functional group identification (e.g., carbamoyl NH at ~10 ppm in DMSO-d6, thiadiazole C=S stretching at 680–720 cm⁻¹) .
- Mass spectrometry (EI-MS) : To confirm molecular ion peaks and fragmentation patterns (e.g., [M+1]+ peaks) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
Discrepancies in X-ray diffraction data (e.g., thermal motion, twinning) can be addressed by:
- Using SHELXL for high-resolution refinement, leveraging its robust handling of anisotropic displacement parameters .
- Validating hydrogen bonding and torsion angles with PLATON to ensure geometric accuracy .
- Cross-referencing with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in atomic positions .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
SAR studies require:
- Substituent variation : Synthesizing analogs with modified cyclohexylcarbamoyl or thiazol-2-yl groups to assess pharmacological effects .
- In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains to correlate substituents with bioactivity .
- Computational modeling : Docking studies to predict binding affinities with target proteins (e.g., EGFR, tubulin) .
Q. What methodologies are effective for analyzing electronic and steric effects of substituents on biological activity?
- Hammett σ constants : Quantify electron-withdrawing/donating effects of substituents on the thiadiazole ring.
- Comparative molecular field analysis (CoMFA) : To map steric and electrostatic interactions influencing potency .
- Crystallographic data : Bond lengths and angles (e.g., C–S–C ~86.7° in thiadiazole rings) reveal steric strain impacting reactivity .
Data Contradiction and Mechanistic Questions
Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?
- Pharmacokinetic profiling : Measure solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to identify bioavailability issues .
- Metabolite identification : Use LC-MS to detect active/inactive metabolites that explain efficacy gaps .
- Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC50 values .
Q. What experimental designs mitigate synthetic byproduct formation during alkylation?
- Controlled alkylation : Use stoichiometric ratios (1:1.2 for thiol:alkylating agent) and inert atmospheres to prevent disulfide byproducts .
- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF) to isolate pure products .
Structural and Functional Characterization
Q. How can tautomeric forms of the thiadiazole ring influence spectroscopic interpretations?
- Variable-temperature NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol) by observing peak splitting at low temperatures .
- X-ray crystallography : Resolve tautomeric states via electron density maps (e.g., S–C–N bond lengths ~1.65–1.70 Å confirm thione form) .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Optimized Conditions
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CS₂, RT, 12 hr | 75–85 | >95% |
| 2 | Chloroacetamide, Et₃N, 25°C | 60–70 | >97% |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 10.04 (s, SH), 7.82 (s, thiazole-CH) |
| IR | 1680 cm⁻¹ (C=O), 720 cm⁻¹ (C=S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
